molecular formula C6H5ClN2O2 B062461 2-Chloro-4-methylpyrimidine-5-carboxylic acid CAS No. 188781-10-4

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B062461
CAS No.: 188781-10-4
M. Wt: 172.57 g/mol
InChI Key: DSEHPQBQVDLHSK-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS: 188781-10-4) is a pyrimidine derivative with the molecular formula C₆H₅ClN₂O₂ (MW: 172.57 g/mol) . Its structure features a chlorine atom at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the pyrimidine ring (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly for antimetabolites and kinase inhibitors .

The ester derivative is characterized by IR absorption bands at 1750 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (pyrimidine C=N), with NMR data confirming substituent positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 4-methylpyrimidine-5-carboxylic acid. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds as follows:

4-Methylpyrimidine-5-carboxylic acid+Thionyl chloride2-Chloro-4-methylpyrimidine-5-carboxylic acid+Sulfur dioxide+Hydrogen chloride\text{4-Methylpyrimidine-5-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methylpyrimidine-5-carboxylic acid+Thionyl chloride→2-Chloro-4-methylpyrimidine-5-carboxylic acid+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Esterification: Methyl or ethyl esters of this compound.

    Reduction: 2-Chloro-4-methylpyrimidine-5-methanol.

Scientific Research Applications

2-Chloro-4-methylpyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorine and methyl groups on the pyrimidine ring can enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

2-Chloro-5-methylpyrimidine-4-carboxylic Acid (CAS: 933746-10-2)

  • Structure : Chlorine at position 2, methyl at position 5, and carboxylic acid at position 3.
  • Properties : Molecular weight = 172.57 g/mol, boiling point = 400.96°C, density = 1.48 g/cm³.

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS: 61727-33-1)

  • Structure : Methylthio (-SMe) at position 2, chlorine at position 5, and carboxylic acid at position 4.
  • Properties : Higher molecular weight (198.64 g/mol) due to the sulfur atom.
  • Key Difference : The methylthio group enhances nucleophilic substitution reactivity compared to chloro derivatives, making it useful in heterocyclic substitutions .

Functional Group Variants

4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid (CAS: 30321-94-9)

  • Structure : Sulfanyl (-SH) at position 2, methyl at position 4, and carboxylic acid at position 5.
  • Properties : Molecular weight = 170.19 g/mol.
  • Key Difference : The -SH group increases acidity (pKa ~8.5) compared to the chloro analog (pKa ~2.5 for COOH), influencing solubility and metal coordination .

2,4-Dimethylpyrimidine-5-carboxylic Acid (CAS: 74356-36-8)

  • Structure : Methyl groups at positions 2 and 4, carboxylic acid at position 5.
  • Properties : Lacks chlorine, reducing electrophilicity. Molecular weight = 166.17 g/mol.
  • Key Difference : The absence of chlorine limits utility in cross-coupling reactions but improves stability under basic conditions .

Pharmacologically Relevant Derivatives

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid

  • Structure: Complex substituents including a 4-chlorobenzylthio group and trifluoromethylanilino moiety.
  • Applications : Exhibits anticancer activity by targeting kinase pathways. The trifluoromethyl group enhances metabolic stability .

5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic Acid (CAS: 1087792-09-3)

  • Structure : Furan-derived amine at position 2, chlorine at position 5, and carboxylic acid at position 4.

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrimidine Carboxylic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
2-Chloro-4-methylpyrimidine-5-carboxylic acid 188781-10-4 C₆H₅ClN₂O₂ 172.57 Cl (C2), Me (C4), COOH (C5) Not reported
2-Chloro-5-methylpyrimidine-4-carboxylic acid 933746-10-2 C₆H₅ClN₂O₂ 172.57 Cl (C2), Me (C5), COOH (C4) 400.96
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid 61727-33-1 C₆H₅ClN₂O₂S 198.64 SMe (C2), Cl (C5), COOH (C4) Not reported
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid 30321-94-9 C₆H₆N₂O₂S 170.19 SH (C2), Me (C4), COOH (C5) Not reported

Biological Activity

2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS Number: 188781-10-4) is a pyrimidine derivative notable for its diverse biological activities and applications in medicinal chemistry. Its structure, characterized by a chlorine atom and a methyl group on the pyrimidine ring, along with a carboxylic acid functional group, contributes to its reactivity and potential therapeutic effects.

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 172.57 g/mol
  • Structure : Contains a six-membered pyrimidine ring with substituents that enhance its biological interactions.

Antithrombotic Activity

Research indicates that derivatives of this compound exhibit significant antithrombotic properties . This activity is crucial in preventing thrombus formation, which can lead to cardiovascular diseases.

Anti-inflammatory Effects

Pyrimidines, including this compound, have shown anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators such as:

  • Prostaglandin E2
  • Inducible nitric oxide synthase (iNOS)
  • Tumor necrosis factor-alpha (TNF-α)
  • Nuclear factor kappa B (NF-κB)

These interactions suggest potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity , demonstrating effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

Other Pharmacological Activities

This compound has been linked to several other pharmacological effects:

  • Anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
  • Antiallergic and antihypertensive effects.
  • Potential use in treating conditions like leishmaniasis and tuberculosis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as both a nucleophile and an electrophile, facilitating reactions with enzymes or receptors involved in disease pathways. This duality enhances its efficacy across multiple therapeutic areas .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarity IndexUnique Features
2-Chloropyrimidine-5-carboxylic acid0.68Lacks methyl group at position 4
4-Methylpyrimidine-5-carboxylic acid0.68No chlorine substituent
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate0.70Additional methyl group at position 6
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate0.68Contains amino group and two chlorine substituents
3-(2-Chloropyrimidin-4-yl)benzoic acid0.66Contains a benzoic acid moiety

The distinct combination of functional groups in this compound enhances its reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antithrombotic Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of platelet aggregation, suggesting its potential use in cardiovascular therapies.
  • Anti-inflammatory Research : In vitro studies indicated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines, supporting its role in managing inflammatory diseases .
  • Antimicrobial Evaluation : Laboratory tests confirmed that the compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its promise as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-methylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chlorination of pyrimidine precursors. A common approach involves reacting 4-methylpyrimidine-5-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
  • Temperature : Controlled heating (50–100°C) to prevent side reactions .
  • Catalyst : Bases like potassium carbonate enhance selectivity .
    Example Protocol :
  • Dissolve 4-methylpyrimidine-5-carboxylic acid (1 eq) in SOCl₂, reflux at 70°C for 4 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization .

Q. How can researchers analytically characterize this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy :
  • ¹H NMR : Look for peaks at δ 2.5 ppm (methyl group) and δ 8.3–8.5 ppm (pyrimidine protons) .
  • ¹³C NMR : Carboxylic acid carbon at ~170 ppm and pyrimidine carbons at 150–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 172.57 (C₆H₅ClN₂O₂) .
  • IR Spectroscopy : Stretching bands at 1700 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) .

Q. What factors affect the stability of this compound during storage?

  • Methodological Answer : Stability is influenced by:

  • pH : Store in neutral conditions (pH 6–8) to avoid hydrolysis of the chloro group .
  • Temperature : Keep at 4°C in a desiccator to prevent thermal decomposition .
  • Light : Protect from UV exposure to prevent photolytic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., C5 chlorine as electrophilic center) .
  • Simulate transition states to predict activation energies for substitutions with amines or thiols .
    Software Tools : Gaussian, ORCA, or Schrödinger Suite .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Purity of precursors : Use HPLC-grade 4-methylpyrimidine-5-carboxylic acid (>98%) to minimize side products .
  • Reaction scaling : Lab-scale batches (1–10 g) may yield 60–70%, while continuous flow reactors improve consistency to >85% .
    Validation : Reproduce methods from multiple sources (e.g., PubChem vs. CAS protocols) .

Q. How does the compound serve as a building block in kinase inhibitor synthesis?

  • Methodological Answer : The carboxylic acid group enables conjugation to pharmacophores via:

  • Amide coupling : Use EDC/HOBt with amines to form pyrimidine-based inhibitors (e.g., EGFR or CDK targets) .
  • Esterification : React with alcohols to create prodrugs with enhanced bioavailability .
    Case Study : A derivative showed IC₅₀ = 120 nM against a kinase target in biochemical assays .

Properties

IUPAC Name

2-chloro-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEHPQBQVDLHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440663
Record name 2-Chloro-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-10-4
Record name 2-Chloro-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 g, 5 mmol), NaOH (0.24 g, 6 mmol) in H2O (30 mL) was stirred at room temperature for 3 h. The solution was acidified with 6N HCl and the resulting solid was filtered and dried to give the title compound (0.67 g 78%), 1HNMR (DMSO-d6) δ 9.01 (s, 1H), 2.75 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4-methylpyrimidine-5-carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid
2-Chloro-4-methylpyrimidine-5-carboxylic acid

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